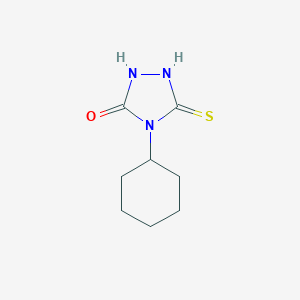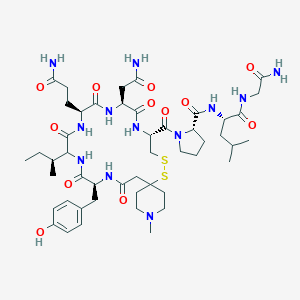
4-(1-(Aminomethyl)-2-propynyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Aminomethyl)-2-propynyl)phenol, also known as 4-AP-3-MP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of propargylamine, which is a structural analog of the neurotransmitter dopamine. The unique structure of 4-AP-3-MP makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of 4-(1-(Aminomethyl)-2-propynyl)phenol is not fully understood, but it is believed to act through multiple pathways in the brain. One of the primary mechanisms of action is through the inhibition of monoamine oxidase-B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the production of nerve growth factor (NGF), which is a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the major advantages of using 4-(1-(Aminomethyl)-2-propynyl)phenol in lab experiments is its high specificity for MAO-B inhibition. This compound has been shown to have minimal effects on other enzymes and receptors in the brain, which makes it a valuable tool for studying the role of MAO-B in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 4-(1-(Aminomethyl)-2-propynyl)phenol. One area of focus is on the development of new derivatives of this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-(1-(Aminomethyl)-2-propynyl)phenol involves the reaction of 4-bromophenol with propargylamine, followed by reduction with sodium borohydride. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
The potential therapeutic applications of 4-(1-(Aminomethyl)-2-propynyl)phenol have been extensively studied in various scientific research studies. One of the most promising applications of this compound is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. This compound has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity, which makes it a potential therapeutic agent for Parkinson's disease.
属性
CAS 编号 |
115062-49-2 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.2 g/mol |
IUPAC 名称 |
4-(1-aminobut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |
InChI 键 |
RSTGIJNRFQUESV-UHFFFAOYSA-N |
SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
规范 SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
同义词 |
ethynyltyramine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





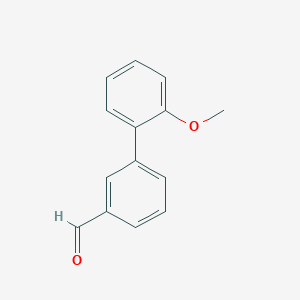
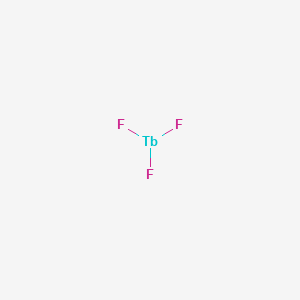
![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

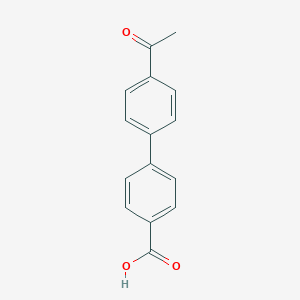
![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
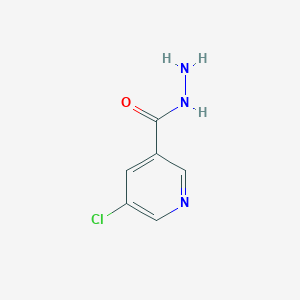
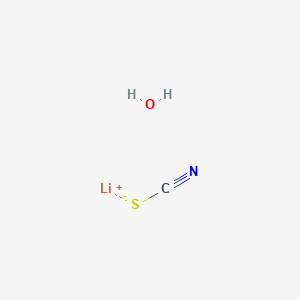
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
